molecular formula C8H12N2O2S B2370190 Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate CAS No. 72850-74-9

Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate

Cat. No. B2370190
CAS RN: 72850-74-9
M. Wt: 200.26
InChI Key: HRGVNUVYDPUXDL-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate is a chemical reagent . It has been used in the preparation of SAR thiazolamino arylaminopyrimidines as anaplastic lymphoma kinase inhibitors, as well as in the synthesis of 4-bicyclick piperadine derivatives as potent stearoyl-CoA desaturase (SCD1) inhibitors in the treatment of cancer .


Synthesis Analysis

The synthesis of 2-aminothiazole-4-carboxylate Schiff bases, which are a significant class of organic medicinal compounds, has been studied . These compounds are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .

Scientific Research Applications

1. Antimicrobial Evaluation

  • Application Summary: 2-Aminothiazoles, including Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate, are used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
  • Methods of Application: Eight compounds were synthesized and characterized by FTIR and NMR. Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined. Antifungal activity was also performed .
  • Results: The synthesized compounds showed moderate to significant antibacterial and antifungal potential. It is clear from the binding affinities that compounds having a hydroxyl group substituted on the benzene ring possess strong binding affinity as compared to other analogues .

2. Corrosion Inhibition

  • Application Summary: Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate (EMTC) has been studied to prevent the corrosion of AA6061 alloy in 0.05 M HCl solution .
  • Methods of Application: The corrosion inhibition efficiency of EMTC was studied by weight loss, electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (Tafel) methods at temperatures 303–323 K .
  • Results: EMTC acted as a mixed-type inhibitor, and its efficiency increased with the increase in inhibitor concentration and temperature. Chemisorptions on the metal surface are revealed by kinetic and thermodynamic parameters .

3. Anaplastic Lymphoma Kinase Inhibitors

  • Application Summary: Ethyl 2-Amino-1,3-thiazole-4-carboxylate is used in the preparation of SAR thiazolamino arylaminopyrimidines as anaplastic lymphoma kinase inhibitors .
  • Methods of Application: The compound is used as a chemical reagent in the synthesis of these inhibitors .
  • Results: These inhibitors can potentially be used in the treatment of cancer .

4. Stearoyl-CoA Desaturase (SCD1) Inhibitors

  • Application Summary: Ethyl 2-Amino-1,3-thiazole-4-carboxylate is used in the synthesis of 4-bicyclick piperadine derivatives as potent stearoyl-CoA desaturase (SCD1) inhibitors .
  • Methods of Application: The compound is used as a chemical reagent in the synthesis of these inhibitors .
  • Results: These inhibitors can potentially be used in the treatment of cancer .

5. Ligands of Estrogen Receptors

  • Application Summary: Aminothiazole compounds act as ligands of estrogen receptors .
  • Methods of Application: The compound is used as a chemical reagent in the synthesis of these ligands .
  • Results: These ligands can potentially be used in the treatment of hormonal disorders .

6. Fungicides

  • Application Summary: Aminothiazole compounds are utilized as fungicides, inhibiting the in vivo growth of Xanthomonas .
  • Methods of Application: The compound is used as a chemical reagent in the synthesis of these fungicides .
  • Results: These fungicides can potentially be used in the treatment of plant diseases .

7. Ligands of Adenosine Receptors

  • Application Summary: Aminothiazole compounds act as ligands of adenosine receptors .
  • Methods of Application: The compound is used as a chemical reagent in the synthesis of these ligands .
  • Results: These ligands can potentially be used in the treatment of various disorders .

8. Schistosomicidal and Anthelmintic Drugs

  • Application Summary: Aminothiazole compounds are utilized as schistosomicidal and anthelmintic drugs .
  • Methods of Application: The compound is used as a chemical reagent in the synthesis of these drugs .
  • Results: These drugs can potentially be used in the treatment of parasitic infections .

9. Antidiabetic Agents

  • Application Summary: 1,3,4-Thiadiazole moiety has various biological activities including antidiabetic .
  • Methods of Application: The compound is used as a chemical reagent in the synthesis of these agents .
  • Results: These agents can potentially be used in the treatment of diabetes .

10. Antihypertensive Agents

  • Application Summary: 1,3,4-Thiadiazole moiety has various biological activities including antihypertensive .
  • Methods of Application: The compound is used as a chemical reagent in the synthesis of these agents .
  • Results: These agents can potentially be used in the treatment of hypertension .

11. Anti-inflammatory & Analgesic Agents

  • Application Summary: 1,3,4-Thiadiazole moiety has various biological activities including anti-inflammatory & analgesic .
  • Methods of Application: The compound is used as a chemical reagent in the synthesis of these agents .
  • Results: These agents can potentially be used in the treatment of inflammation and pain .

properties

IUPAC Name

ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-3-5-6(7(11)12-4-2)13-8(9)10-5/h3-4H2,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGVNUVYDPUXDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate

Synthesis routes and methods

Procedure details

To a refluxing solution of thiourea (2.6 g, 34.3 mmol) in absolute ethanol (30 mL) was slowly added at reflux ethyl 2-bromo-3-oxopentanoate (7.3 g, 32.7 mmol). The solution was stirred at reflux for 1.5 hours. After cooling to room temperature, the solution was poured in ice/water (150 mL). The mixture was neutralized with concentrated NH4OH. The solid material was recovered by filtration, washed with water (2×50 mL) and hexanes (3×50 mL), and dried in vacuo, affording ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate (6.8 g, 94% yield). The product was used without further purification.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
ethyl 2-bromo-3-oxopentanoate
Quantity
7.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
150 mL
Type
solvent
Reaction Step Four

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